

Unraveling the Apoptotic Cascade: A Technical Guide to Tubulin Inhibitor 38

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Compound of Interest		
Compound Name:	Tubulin inhibitor 38	
Cat. No.:	B12388587	Get Quote

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This technical guide provides an in-depth exploration of the mechanism of action of **Tubulin inhibitor 38**, a novel tetrazole-based compound with potent antiproliferative properties. By targeting the fundamental cellular machinery of microtubule dynamics, **Tubulin inhibitor 38** initiates a cascade of events culminating in programmed cell death, or apoptosis. This document details the signaling pathways involved, presents key quantitative data, and outlines the experimental protocols used to elucidate its activity, serving as a comprehensive resource for researchers in oncology and drug discovery.

Mechanism of Action: Disruption of Microtubule Dynamics

Tubulin inhibitor 38 exerts its cytotoxic effects by interfering with microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1][2] As a tubulin polymerization inhibitor, it prevents the assembly of α - and β -tubulin subunits into microtubules. This disruption leads to a cascade of cellular events, beginning with the arrest of the cell cycle at the G2/M phase and ultimately triggering apoptosis.[3][4][5][6]

Signaling Pathway of Tubulin Inhibitor 38-Induced Apoptosis

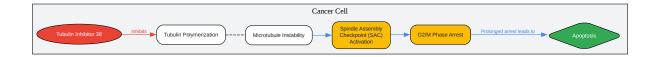


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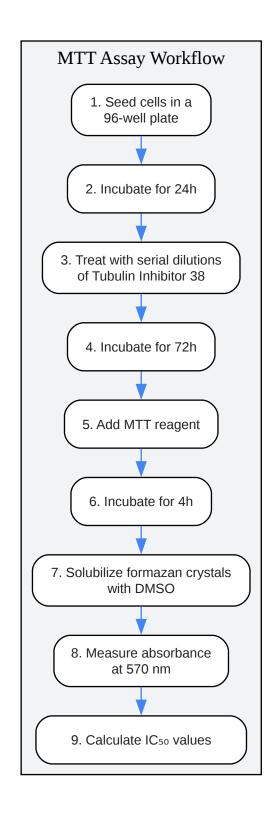
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The primary mechanism of **Tubulin inhibitor 38** involves the inhibition of tubulin polymerization, which activates the spindle assembly checkpoint (SAC). This complex signaling network ensures the proper segregation of chromosomes during mitosis. When microtubule dynamics are perturbed by **Tubulin inhibitor 38**, the SAC remains activated, leading to a prolonged mitotic arrest. This sustained arrest is a potent trigger for the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.









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